3-Bromo-5-(cyclohexylmethoxy)benzaldehyde
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Overview
Description
3-Bromo-5-(cyclohexylmethoxy)benzaldehyde: is an organic compound with the molecular formula C14H17BrO2 and a molecular weight of 297.19 g/mol . This compound is characterized by the presence of a bromine atom at the third position, a cyclohexylmethoxy group at the fifth position, and an aldehyde group on the benzene ring. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process . The cyclohexylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclohexylmethanol and a suitable base.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(cyclohexylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, Grignard reagents
Major Products Formed:
Oxidation: 3-Bromo-5-(cyclohexylmethoxy)benzoic acid
Reduction: 3-Bromo-5-(cyclohexylmethoxy)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-Bromo-5-(cyclohexylmethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated benzaldehydes on biological systems. It may also be explored for its potential pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(cyclohexylmethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine atom and cyclohexylmethoxy group may also contribute to the compound’s overall reactivity and interaction with biological targets .
Comparison with Similar Compounds
- 3-Bromo-5-chlorobenzaldehyde
- 3-Bromo-5-ethoxybenzaldehyde
- 3-Bromo-5-methoxybenzaldehyde
Comparison: Compared to other similar compounds, 3-Bromo-5-(cyclohexylmethoxy)benzaldehyde is unique due to the presence of the cyclohexylmethoxy group, which can influence its chemical reactivity and physical properties. This structural difference can affect its solubility, boiling point, and interaction with other molecules, making it distinct in its applications and behavior .
Properties
IUPAC Name |
3-bromo-5-(cyclohexylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEVNZANBCFSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=CC(=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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